Triamcinolone Benetonide
Description
Properties
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3-benzamido-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42FNO8/c1-20(18-37-29(41)21-9-7-6-8-10-21)30(42)43-19-27(40)35-28(44-31(2,3)45-35)16-25-24-12-11-22-15-23(38)13-14-32(22,4)34(24,36)26(39)17-33(25,35)5/h6-10,13-15,20,24-26,28,39H,11-12,16-19H2,1-5H3,(H,37,41)/t20?,24-,25-,26-,28+,32-,33-,34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYPYYARYIIWJZ-CYEPYHPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)C23C(CC4C2(CC(C5(C4CCC6=CC(=O)C=CC65C)F)O)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)[C@@]23[C@@H](C[C@@H]4[C@@]2(C[C@@H]([C@]5([C@H]4CCC6=CC(=O)C=C[C@@]65C)F)O)C)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42FNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026586 | |
| Record name | Triamcinolone benetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31002-79-6 | |
| Record name | Triamcinolone benetonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31002-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triamcinolone benetonide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031002796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triamcinolone benetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triamcinolone benetonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAMCINOLONE BENETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DXL8A82MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Classical Synthesis Routes
Multi-Step Synthesis from Tetraene Acetate
A widely cited method involves a four-step process starting from tetraene acetate (pregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate):
Oxidation :
Hydrolysis :
Epoxidation and Halogenation :
Esterification :
Table 1: Reaction Conditions and Yields in Tetraene Acetate Route
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Oxidation | KMnO₄, formic acid | 0–5°C | 1–2 h | 100% |
| Hydrolysis | NaOH, methanol/CH₂Cl₂ | −5°C | 2 h | 80% |
| Epoxidation | HClO₄, NBS | −5°C | 2.5 h | 98% |
| Esterification | HF/DMF, N-benzoyl derivative | −25°C | 6 h | 91.5% |
Modern Industrial-Scale Methods
Continuous Flow Synthesis
Recent patents highlight advancements in continuous flow reactors to improve safety and efficiency:
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Synthesis Routes
| Method | Advantages | Limitations |
|---|---|---|
| Tetraene Acetate Route | High yield (91.5%), scalable | Requires cryogenic conditions |
| Acetonide Esterification | Shorter steps, lower cost | Lower purity (95–97%) |
| Continuous Flow | Enhanced safety, solvent recovery | High capital investment |
Critical Discussion
Key Challenges
Chemical Reactions Analysis
Types of Reactions
Triamcinolone benetonide undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Triamcinolone benetonide is characterized by its empirical formula and a molecular weight of 623.71. It exhibits solubility in organic solvents such as methanol and acetone but is insoluble in water . The compound functions by inhibiting inflammatory mediators, thereby reducing swelling, redness, and pain associated with various conditions.
Clinical Applications
This compound is primarily used in the treatment of:
- Respiratory Disorders : Effective in managing conditions like asthma and allergic rhinitis, it is available in inhalation forms to provide localized treatment with minimal systemic effects .
- Dermatological Conditions : It treats skin disorders such as eczema, psoriasis, and dermatitis through topical formulations that reduce inflammation and itching .
- Ocular Inflammation : The injectable form is indicated for conditions like uveitis and sympathetic ophthalmia, providing relief from severe ocular inflammation .
- Musculoskeletal Disorders : It is employed in treating arthritis and tendonitis through intra-articular injections, which deliver the drug directly to the inflamed site .
Comparative Efficacy
The efficacy of this compound can be compared to other corticosteroids. Below is a summary of its potency relative to commonly used alternatives:
| Corticosteroid | Potency (relative to Prednisone) | Common Uses |
|---|---|---|
| This compound | 8 times | Asthma, allergic rhinitis, skin disorders |
| Triamcinolone acetonide | 8 times | Ocular inflammation, skin conditions |
| Hydrocortisone | 1 times | Mild inflammatory conditions |
Case Study 1: Treatment of Inflammatory Skin Conditions
A study examined the effectiveness of a combination therapy using fusidic acid and this compound for skin infections with a significant inflammatory component. Results indicated a marked reduction in inflammation and quicker healing times compared to standard treatments .
Case Study 2: Post-Surgical Inflammation Management
In a randomized clinical trial involving patients undergoing blepharoptosis surgery, the injection of triamcinolone acetonide (a derivative) significantly reduced postoperative inflammation. The injected eyelids exhibited less swelling compared to control eyelids without adverse effects such as ptosis or increased intraocular pressure .
Side Effects
While this compound is effective, it may cause side effects including:
Mechanism of Action
Triamcinolone benetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes. The compound inhibits the release of inflammatory mediators such as cytokines, prostaglandins, and leukotrienes, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Research Findings and Limitations
- Efficacy in Arthritis : TH demonstrates statistically significant advantages over TA in relapse time (10.14 vs. 7.75 months; p < 0.0001) .
- Topical Potency: Benetonide’s benzoylamino group may enhance receptor binding, though comparative studies with TA are lacking.
- Drug Delivery: TA’s release kinetics are well-studied in nanoparticle formulations , while Benetonide’s larger structure poses formulation challenges.
Biological Activity
Triamcinolone benetonide is a synthetic glucocorticoid belonging to the class of corticosteroids, which are widely used for their anti-inflammatory and immunosuppressive properties. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and clinical applications.
This compound is characterized by its glucocorticoid activity, which is primarily attributed to its ability to modulate inflammatory responses. The compound has an empirical formula of and a molecular weight of 394.43 g/mol. Its structure contributes to its solubility and absorption characteristics, influencing its efficacy in various formulations.
Pharmacokinetics:
- Absorption: this compound is absorbed through different routes (topical, intramuscular, etc.), with systemic absorption varying based on the formulation.
- Distribution: The volume of distribution varies significantly; for instance, intravenous administration shows a volume of distribution around 103 L.
- Metabolism: The drug is metabolized primarily in the liver via the CYP450 enzyme system, particularly CYP3A4.
- Elimination: Excretion occurs through renal and fecal pathways, with a half-life ranging from 18 to 36 hours depending on the route of administration.
The biological activity of this compound is mediated through several key mechanisms:
-
Inhibition of Inflammatory Mediators:
- The drug inhibits phospholipase A2, leading to decreased production of arachidonic acid and subsequent reduction in pro-inflammatory mediators such as prostaglandins and leukotrienes.
-
Suppression of Immune Response:
- It suppresses the migration of macrophages and leukocytes to inflamed tissues by reversing vascular permeability and dilation.
-
Transcriptional Regulation:
- This compound modulates gene expression by inhibiting nuclear factor kappa-B (NF-κB), resulting in decreased levels of interleukins (IL-6, IL-8) and monocyte chemoattractant protein-1 (MCP-1).
Clinical Applications
This compound is utilized in various clinical scenarios due to its potent anti-inflammatory properties:
- Dermatological Conditions: Effective in treating atopic dermatitis, contact dermatitis, psoriasis, and other inflammatory skin disorders.
- Allergic Reactions: Used as a treatment for allergic rhinitis and other allergic conditions.
- Autoimmune Disorders: Administered for conditions like lupus erythematosus and rheumatoid arthritis due to its immunosuppressive effects.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
- Efficacy in Dermatological Conditions:
- Pharmacokinetic Studies:
- Safety Profile:
Comparative Efficacy
| Condition | This compound | Alternative Treatments |
|---|---|---|
| Atopic Dermatitis | High efficacy reported | Topical calcineurin inhibitors |
| Allergic Rhinitis | Effective | Antihistamines |
| Psoriasis | Significant improvement | Vitamin D analogs |
Q & A
Basic Research Questions
Q. What are the molecular mechanisms underlying the anti-inflammatory efficacy of Triamcinolone Benetonide compared to other corticosteroids?
- Methodological Approach : Conduct comparative in vitro studies using cell lines (e.g., macrophages or keratinocytes) to assess glucocorticoid receptor (GR) binding affinity, inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), and NF-κB pathway modulation. Use radioligand binding assays and gene expression profiling to quantify differences in potency and selectivity .
- Data Interpretation : Normalize results against reference compounds like Triamcinolone Acetonide or Dexamethasone. Include dose-response curves and statistical analysis (e.g., ANOVA) to validate significance .
Q. How can researchers ensure reproducibility in preclinical studies evaluating this compound’s topical efficacy?
- Experimental Design : Standardize animal models (e.g., murine contact dermatitis) with controlled variables such as application frequency, vehicle composition (e.g., cream vs. ointment), and histopathological scoring protocols. Document batch-to-batch variability in drug formulation (e.g., particle size, excipient ratios) .
- Validation : Replicate key findings across independent labs and publish raw data in supplementary materials to enable cross-validation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in pharmacokinetic data for this compound across dermal vs. ocular delivery systems?
- Conflict Analysis : Compare tissue-specific absorption rates using radiolabeled isotopes in ex vivo models (e.g., Franz diffusion cells for skin; bovine corneal permeability assays). Account for formulation-dependent factors like lipophilicity and esterase activity .
- Advanced Techniques : Use LC-MS/MS to quantify metabolite profiles in different tissues. Cross-reference with clinical data from uveitis trials to identify bioequivalence gaps .
Q. How can researchers optimize study designs to evaluate long-term safety profiles of this compound in chronic inflammatory conditions?
- Longitudinal Framework : Implement a PICOT-structured clinical trial (Population: patients with refractory dermatitis; Intervention: biweekly 0.075% cream; Comparison: placebo/active comparator; Outcome: incidence of atrophy/telangiectasia; Time: 12–24 months). Use serial biopsies and optical coherence tomography (OCT) for subclinical toxicity monitoring .
- Bias Mitigation : Randomize cohorts, blind assessors to treatment arms, and include washout periods to isolate drug-specific effects .
Q. What methodologies address challenges in synthesizing high-purity this compound for structure-activity relationship (SAR) studies?
- Synthetic Protocol : Optimize esterification of Triamcinolone Acetonide with benzoyl chloride derivatives under anhydrous conditions. Monitor reaction progress via HPLC and characterize intermediates using H/C NMR spectroscopy .
- Purity Validation : Apply USP/EP guidelines for residual solvent analysis (e.g., GC-MS) and chiral chromatography to exclude diastereomeric impurities .
Methodological Best Practices
- Data Triangulation : Combine in silico docking studies, in vitro assays, and in vivo models to validate mechanistic hypotheses .
- Ethical Compliance : For human trials, align protocols with ICH-GCP guidelines, including informed consent and adverse event reporting .
- Literature Synthesis : Prioritize peer-reviewed journals over non-academic databases (e.g., avoid ) and cite primary sources for structural/clinical data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
